One of the primary applications of Diethyl Phthalate-d4 lies in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in proton (¹H) NMR.
Diethyl Phthalate-d4 also finds applications in Mass Spectrometry (MS) for various purposes:
Diethyl Phthalate-d4 is a deuterated form of diethyl phthalate, which is an aromatic diester derived from phthalic acid and ethanol. It is characterized by the molecular formula and a molecular weight of approximately 226.26 g/mol. This compound appears as a colorless liquid with a slight aromatic odor and is known for its low volatility and density greater than that of water, making it insoluble in water . Diethyl phthalate-d4 serves as a valuable tracer in various chemical and biological studies due to the presence of deuterium, which enhances its detection in analytical techniques.
These reactions are significant in both synthetic organic chemistry and environmental studies, especially regarding the degradation pathways of phthalates .
Diethyl phthalate-d4 exhibits biological activity similar to its non-deuterated counterpart. It has been identified as a potential teratogenic agent and neurotoxin. Studies indicate that phthalates can cross biological membranes, leading to metabolic conversion into monoesters, which may have different biological effects compared to their parent compounds . The presence of deuterium does not significantly alter these biological interactions but aids in tracing studies involving metabolic pathways.
The synthesis of diethyl phthalate-d4 typically involves:
These methods allow for controlled synthesis and high purity levels necessary for analytical applications .
Diethyl Phthalate-d4 finds applications in various fields:
Research on diethyl phthalate-d4 focuses on its interactions within biological systems and its transport mechanisms. Studies have shown that it can penetrate skin barriers and be metabolized into monoesters, which may have distinct toxicological profiles compared to the parent compound . The use of deuterated forms allows for enhanced tracking in pharmacokinetic studies, providing insights into absorption, distribution, metabolism, and excretion pathways.
Diethyl Phthalate-d4 shares structural similarities with various other phthalates. Here are some comparable compounds:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
Diethyl Phthalate | 222.24 g/mol | Non-deuterated form; widely used plasticizer | |
Dimethyl Phthalate | 198.21 g/mol | Smaller ester; used in solvents | |
Di-n-butyl Phthalate | 282.37 g/mol | Larger ester; used in flexible plastics | |
Di-iso-butyl Phthalate | 282.37 g/mol | Similar applications but different properties | |
Di-n-octyl Phthalate | 394.58 g/mol | Larger chain; used for high-performance plastics |
Diethyl Phthalate-d4's uniqueness lies in its deuterated structure, which provides advantages in analytical applications without altering the fundamental chemical properties that characterize diethyl phthalate. Its isotopic labeling allows for precise tracking in complex biological systems while retaining the functional characteristics typical of phthalates .